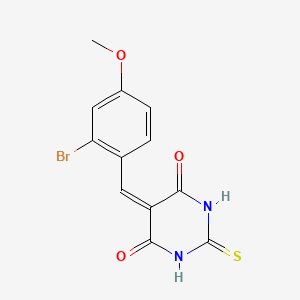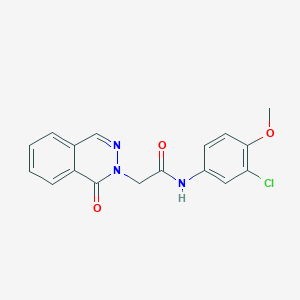
N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of analogs to N-(3-chloro-4-methoxyphenyl)-2-(1-oxo-2(1H)-phthalazinyl)acetamide involves Suzuki coupling reactions, starting from commercially available phthalic anhydride, yielding good product percentages. Such processes are crucial for creating compounds with potential anticancer and antimicrobial activities (G. Kumar et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds reveals the importance of the spatial arrangement for their biological activity. Crystallographic studies provide insights into the non-planar discrete molecular structures and their intermolecular hydrogen bonding, contributing to their potential biological efficacy (Rohan A. Davis & P. Healy, 2010).
Chemical Reactions and Properties
Reactivity studies show that these compounds can undergo various chemical transformations, including those with phosphodiesterase 5 (PDE5) inhibition activity. The specific substitutions on the phthalazine moiety, such as 4-hydroxypiperidino or 4-hydroxymethylpiperidino groups, significantly impact their inhibitory and biological activities (N. Watanabe et al., 2000).
Physical Properties Analysis
The physical properties, including crystal structure and solubility, play a vital role in the compound's application potential. Crystallographic analysis helps in understanding the molecular interactions and stability critical for the compound's biological and chemical behaviors (Xinchen Chi et al., 2018).
Chemical Properties Analysis
Chemical property studies focus on the compound's reactivity, stability, and interactions with other molecules. Investigations into silylation reactions and the formation of heterocycles demonstrate the versatility and potential for further chemical modifications (N. Lazareva et al., 2017).
properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(1-oxophthalazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-24-15-7-6-12(8-14(15)18)20-16(22)10-21-17(23)13-5-3-2-4-11(13)9-19-21/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBGHPMWICEVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-pyridinyl)ethyl]-1,4-benzenedisulfonamide](/img/structure/B5864761.png)




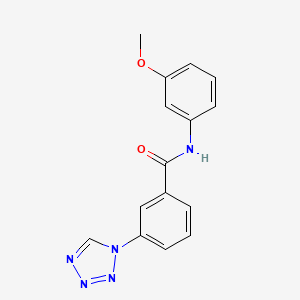
![2,2,2-trichloro-N'-[(4-chlorophenyl)sulfonyl]ethanimidamide](/img/structure/B5864809.png)
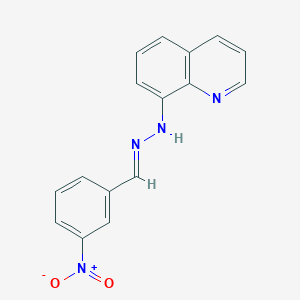
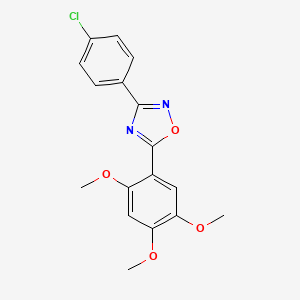
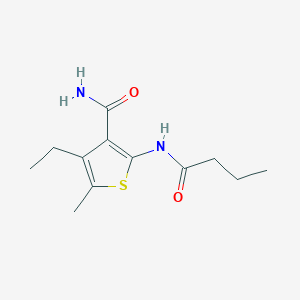
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
